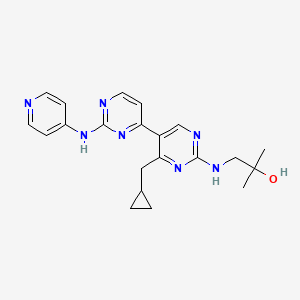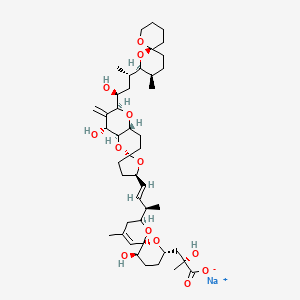![molecular formula C12H13N3O3S B560481 Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate CAS No. 940938-64-7](/img/structure/B560481.png)
Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate
Overview
Description
Mechanism of Action
Target of Action
The primary targets of Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate are NF-κB, GSK-3β, and β-catenin proteins in cortical neurons . These proteins play crucial roles in various cellular processes, including inflammation, cell survival, and Wnt signaling pathway .
Mode of Action
This compound interacts with its targets by attenuating the effects of amyloid beta (Aβ) treatment on the levels of NF-κB, β-catenin, and GSK-3β proteins . This interaction leads to a decrease in oxidative stress and an increase in neuronal survival .
Biochemical Pathways
The compound affects the NF-κB, GSK-3β, and β-catenin signaling pathways . These pathways are involved in the regulation of inflammation, cell survival, and Wnt signaling, respectively . The compound’s action on these pathways leads to a decrease in oxidative stress and an increase in neuronal survival .
Pharmacokinetics
The compound has been shown to protect against aβ-induced neuronal cell death and mitochondrial damage , suggesting that it may have good bioavailability and can reach its target sites effectively.
Result of Action
The compound’s action results in the protection against Aβ-induced neuronal cell death and mitochondrial damage . It significantly restores GSH levels and the activities of catalase, superoxide dismutase, and glutathione peroxidase, and also suppresses the production of reactive oxygen species and protein oxidation . These results imply that the compound may play a role in cellular defense mechanisms against Aβ-induced oxidative stress in cultured cortical neurons .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate are not fully understood yet. It has been found to exhibit antioxidative effects against amyloid β-induced oxidative cell death via NF-κB, GSK-3β and β-catenin signaling pathways in cultured cortical neurons . This suggests that this compound may interact with these proteins and other biomolecules, potentially influencing their function and the biochemical reactions they are involved in.
Cellular Effects
In cellular contexts, this compound appears to have protective effects against oxidative cell death This suggests that it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The exact molecular mechanism of action of this compound is not yet fully understood. Its antioxidative effects suggest that it may interact with biomolecules such as NF-κB, GSK-3β and β-catenin, potentially inhibiting or activating these enzymes and causing changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate typically involves the reaction of ethyl chloroacetate with 2-aminobenzothiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or urea moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the ester or urea groups.
Substitution: Substituted derivatives at the ester or urea positions.
Scientific Research Applications
Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and its effects on cellular pathways.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-benzothiazolyl)acetate: Similar structure but lacks the urea moiety.
2-(2-benzothiazolyl)acetic acid: Similar structure but in acid form.
2-(2-benzothiazolyl)acetamide: Similar structure but with an amide group instead of an ester.
Uniqueness
Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate is unique due to its combination of the benzothiazole ring with an ester and urea moiety, which imparts distinct chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and exhibit specific biological activities that are not observed in its analogs .
Properties
IUPAC Name |
ethyl 2-(1,3-benzothiazol-2-ylcarbamoylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-2-18-10(16)7-13-11(17)15-12-14-8-5-3-4-6-9(8)19-12/h3-6H,2,7H2,1H3,(H2,13,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZNQMUWWCOULO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)NC1=NC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[Ala2,8,9,11,19,22,24,25,27,28]-VIP](/img/structure/B560399.png)

![(6S,6aS)-4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride](/img/structure/B560401.png)


![1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride](/img/structure/B560409.png)







